
1-(3-Bromophenyl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves simple procedures that can potentially be adapted for the synthesis of 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine. For instance, a novel fluorinated aromatic diamine was synthesized and used to prepare a series of fluorinated polyimides . Additionally, the reaction of α-bromo enones with 1,2-diamines in trifluoroethanol suggests a potential pathway for introducing the trifluoromethyl group into a compound . The synthesis of 1-alkynyl(aryl)-λ3-bromanes via BF3-catalyzed ligand exchange also provides a method that could be relevant for the synthesis of brominated and fluorinated compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of tert-butylethynylbromane was established by single-crystal X-ray analysis . This suggests that similar analytical methods could be used to determine the molecular structure of this compound once synthesized.
Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds are diverse. The presence of the trifluoromethyl group can significantly influence the reaction path, as demonstrated in the synthesis of 3-trifluoromethylated piperazin-2-ones . Bromine trifluoride has been used for various selective reactions, including the construction of the trifluoromethyl (CF3) group, which is relevant to the compound of interest .
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties. For example, fluorinated polyimides derived from related diamines showed good solubility in polar solvents, low moisture adsorption, low dielectric constant, and excellent thermal stability . These properties suggest that this compound may also possess similar characteristics due to the presence of fluorinated groups.
Scientific Research Applications
Pharmaceutical Applications : A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrates significant potential in clinical applications for emesis and depression due to its high affinity as an h-NK(1) receptor antagonist (Harrison et al., 2001).
Kinetic Studies of Oxidation Reactions : The kinetics of the oxidation of various secondary alcohols, including 1-(3-bromophenyl)-2,2,2-trifluoroethanol, have been extensively studied. This research is crucial for understanding the chemical behavior of these compounds under different conditions (Norcross et al., 1997).
Development of Polyimides for Industrial Applications : Novel fluorinated aromatic diamine monomers, closely related to 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine, have been synthesized for the production of new fluorine-containing polyimides. These polyimides exhibit excellent thermal stability and mechanical properties, making them ideal for various industrial applications (Yin et al., 2005).
Material Science and Luminescent Applications : The compound has been utilized in the synthesis of luminescent covalent-organic polymers, which show potential for use in detecting explosives and small organic molecules. This research opens avenues for developing new materials with specific sensing capabilities (Xiang & Cao, 2012).
Optical and Electronic Applications : Research on the synthesis and properties of fluorinated polyimides, derived from compounds similar to this compound, highlights their potential in optical and electronic applications due to their low dielectric constants and high optical transparency (Tao et al., 2009).
Therapeutic Applications in Cancer Treatment : A novel bromophenol derivative, related to this compound, has shown promising results in inducing cell cycle arrest and apoptosis in lung cancer cells. This demonstrates the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).
properties
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOABZOPYZNWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

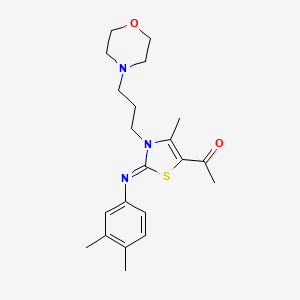
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)
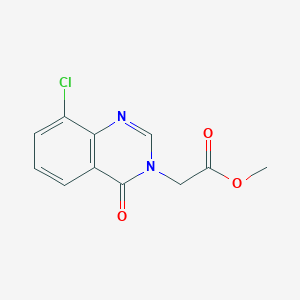


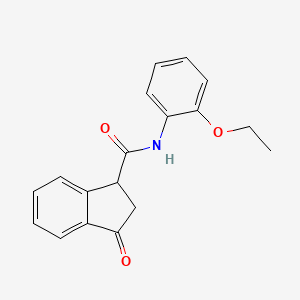

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)
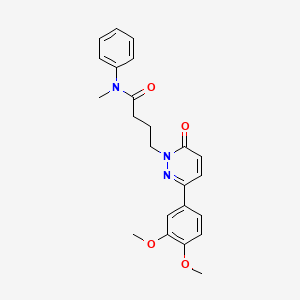
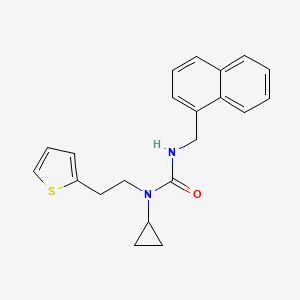
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)